(2R)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride
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Overview
Description
(2R)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a pentane backbone, along with an amine group and a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of fluorine atoms to the pentane backbone using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Amine Introduction: Conversion of the intermediate to an amine through reductive amination using reagents like sodium cyanoborohydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alkane derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(2R)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various conditions, such as neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2R)-1,1-Difluoro-3-methylpentan-2-amine: The base compound without the hydrochloride salt.
(2R)-1,1-Difluoro-3-methylpentan-2-ol: An alcohol derivative with similar structural features.
(2R)-1,1-Difluoro-3-methylpentan-2-thiol: A thiol derivative with comparable properties.
Uniqueness
(2R)-1,1-Difluoro-3-methylpentan-2-amine;hydrochloride is unique due to its specific combination of fluorine atoms, amine group, and hydrochloride salt, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(2R)-1,1-difluoro-3-methylpentan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13F2N.ClH/c1-3-4(2)5(9)6(7)8;/h4-6H,3,9H2,1-2H3;1H/t4?,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHDXMNQKLHZPP-VVNPLDQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)[C@H](C(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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